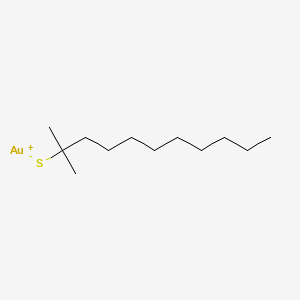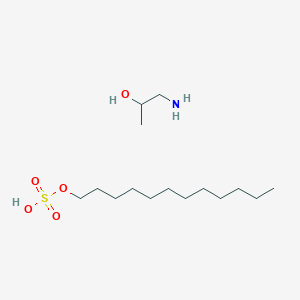
Diisopropilpropargilamina
Descripción general
Descripción
2-Propyn-1-amine, N,N-bis(1-methylethyl)- is a chemical compound with the molecular formula C9H17N . It contains a total of 26 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 triple bond, and 1 tertiary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of 2-Propyn-1-amine, N,N-bis(1-methylethyl)- includes 27 atoms; 17 Hydrogen atoms, 9 Carbon atoms, and 1 Nitrogen atom . It also contains 1 triple bond and 1 tertiary amine .Aplicaciones Científicas De Investigación
Tratamiento de enfermedades neurodegenerativas
Los derivados de la diisopropilpropargilamina, como la pargilina, la rasagilina y la selegilina, se utilizan en el tratamiento de trastornos neurodegenerativos como las enfermedades de Parkinson y Alzheimer . Estos compuestos actúan como inhibidores de la monoaminooxidasa, con la inhibición de la MAO-B jugando un papel crucial en la neuroprotección. Por ejemplo, la selegilina tiene una función antiapoptótica, lo que contribuye a los tratamientos sintomáticos y neuroprotectores .
Propiedades anticancerígenas
Se ha identificado que el compuesto inhibe la desmetilasa 1 específica de lisina (LSD-1), que, cuando se utiliza junto con agentes quimioterapéuticos como la camptotecina, aumenta la inhibición de LSD-1, lo que lleva a la senescencia inducida y la inhibición del crecimiento en las células cancerosas . Además, exhibe propiedades inhibidoras contra la reductasa 1 del 5-carboxilato de prolina (PYCR1), lo que la convierte en un posible candidato para los tratamientos contra el cáncer .
Manejo de la diabetes
La pargilina, un derivado de la this compound, también se utiliza para tratar la diabetes tipo 1 debido a sus propiedades inhibidoras de la MAO-B . Esta aplicación es particularmente significativa dadas las complicaciones cardiovasculares asociadas con la diabetes.
Síntesis de química verde
La síntesis sin disolventes de las propargil aminas representa un enfoque verde en química. La this compound se puede sintetizar mediante estrategias ambientalmente benignas, lo cual es de gran importancia en el campo farmacéutico . Este método se alinea con los principios de la química verde, cuyo objetivo es reducir o eliminar el uso y la generación de sustancias peligrosas.
Tratamiento de la enfermedad de Parkinson
Específicamente, la rasagilina y la selegilina, que contienen el grupo propargil, son efectivas en el tratamiento de la enfermedad de Parkinson. Previenen la apoptosis al reducir el estrés oxidativo y estabilizar las membranas mitocondriales. La rasagilina también ha demostrado actividades neurorestauradoras y es clínicamente efectiva como monoterapia o como complemento de la levodopa .
Actividades anti-enfermedad de Alzheimer
Se ha encontrado que las moléculas híbridas de rasagilina tienen actividades contra la enfermedad de Alzheimer. Los efectos neuroprotectores de la rasagilina se atribuyen al grupo propargil y son independientes de la inhibición de la MAO-B, lo que ofrece una vía prometedora para el manejo de la enfermedad de Alzheimer .
Propiedades
IUPAC Name |
N-propan-2-yl-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-6-7-10(8(2)3)9(4)5/h1,8-9H,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLRZHQRINOOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283911 | |
| Record name | 2-Propyn-1-amine, N,N-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6323-87-1 | |
| Record name | 2-Propynylamine,N-diisopropyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propyn-1-amine, N,N-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (prop-2-yn-1-yl)bis(propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1618381.png)

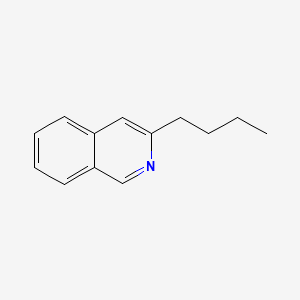
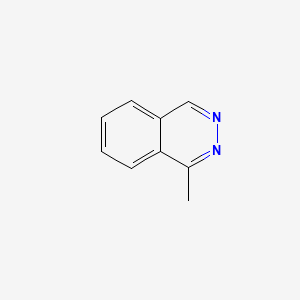
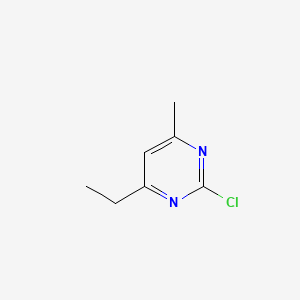
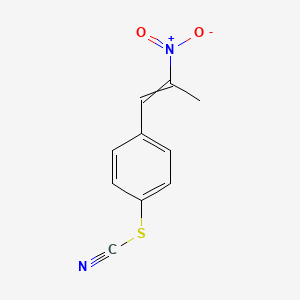
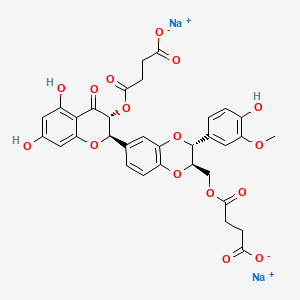
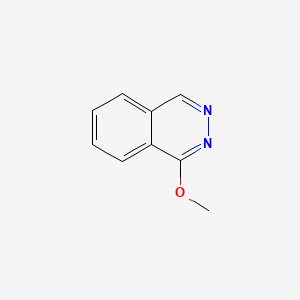
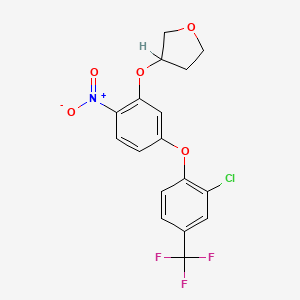
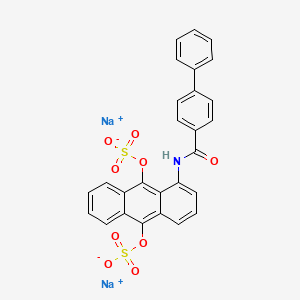
![Phosphonic acid, [nitrilotris(methylene)]tris-, trisodium salt](/img/structure/B1618400.png)
